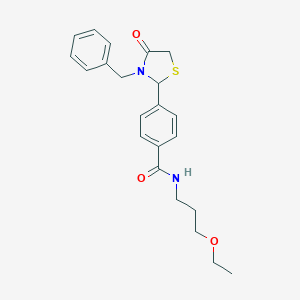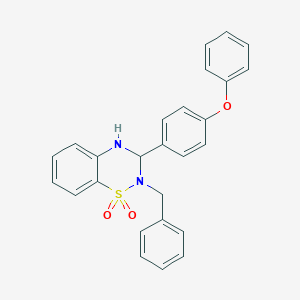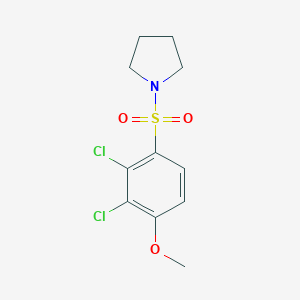![molecular formula C17H20N2O3S B296875 N-benzyl-N-methyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296875.png)
N-benzyl-N-methyl-4-[methyl(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-4-[methyl(methylsulfonyl)amino]benzamide, also known as BMS-986165, is a novel small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a critical role in cytokine signaling pathways. BMS-986165 has been shown to have potential therapeutic applications in the treatment of a range of autoimmune and inflammatory diseases.
Mécanisme D'action
N-benzyl-N-methyl-4-[methyl(methylsulfonyl)amino]benzamide acts as a selective inhibitor of the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By inhibiting TYK2, N-benzyl-N-methyl-4-[methyl(methylsulfonyl)amino]benzamide blocks the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have a range of biochemical and physiological effects in preclinical studies. These include the inhibition of cytokine-induced STAT phosphorylation, the suppression of T-cell proliferation, and the modulation of cytokine production by dendritic cells. In addition, N-benzyl-N-methyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to reduce inflammation and improve clinical outcomes in animal models of autoimmune and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-benzyl-N-methyl-4-[methyl(methylsulfonyl)amino]benzamide for lab experiments is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. In addition, N-benzyl-N-methyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of N-benzyl-N-methyl-4-[methyl(methylsulfonyl)amino]benzamide is its relatively low solubility, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-benzyl-N-methyl-4-[methyl(methylsulfonyl)amino]benzamide. These include further preclinical studies to investigate its efficacy and safety in a range of autoimmune and inflammatory diseases, as well as clinical trials to evaluate its therapeutic potential in humans. In addition, future research could focus on the development of more potent and selective TYK2 inhibitors, as well as the identification of biomarkers to predict patient response to treatment with N-benzyl-N-methyl-4-[methyl(methylsulfonyl)amino]benzamide.
Méthodes De Synthèse
The synthesis of N-benzyl-N-methyl-4-[methyl(methylsulfonyl)amino]benzamide involves several steps, starting with the reaction of 4-aminobenzonitrile with benzyl bromide to form N-benzyl-4-aminobenzonitrile. This intermediate is then reacted with methylsulfonyl chloride to form N-benzyl-N-methyl-4-amino-benzamide. Finally, this compound is reacted with methylsulfonyl azide to form N-benzyl-N-methyl-4-[methyl(methylsulfonyl)amino]benzamide.
Applications De Recherche Scientifique
N-benzyl-N-methyl-4-[methyl(methylsulfonyl)amino]benzamide has been the subject of extensive scientific research, with studies demonstrating its potential efficacy in the treatment of a range of autoimmune and inflammatory diseases. These include psoriasis, psoriatic arthritis, lupus, and inflammatory bowel disease.
Propriétés
Formule moléculaire |
C17H20N2O3S |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-benzyl-N-methyl-4-[methyl(methylsulfonyl)amino]benzamide |
InChI |
InChI=1S/C17H20N2O3S/c1-18(13-14-7-5-4-6-8-14)17(20)15-9-11-16(12-10-15)19(2)23(3,21)22/h4-12H,13H2,1-3H3 |
Clé InChI |
DKYRPJGYRQDPSK-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C |
SMILES canonique |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(sec-butyl)-2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}acetamide](/img/structure/B296792.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide](/img/structure/B296795.png)
![N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide](/img/structure/B296797.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B296805.png)
![N-ethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296806.png)
![N-[4-(acetylamino)phenyl]-2-[4-chloro-2-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B296807.png)
![N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296808.png)

![2-{[(4-bromophenyl)sulfonyl]-4-ethoxyanilino}-N-propylacetamide](/img/structure/B296810.png)
![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide](/img/structure/B296811.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2,3-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B296813.png)
![N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296816.png)
